Standard allosteric MEK inhibitors like trametinib have poor brain penetration and are effluxed by P-gp/Bcrp, limiting CNS oncology studies. E6201, an ATP-competitive dual MEK1/FLT3 inhibitor, addresses this with direct ATP-pocket binding (IC50 5.2 nM), high BBB permeability, and cyclodextrin-based aqueous formulation (6.0 mg/mL). • Single-agent efficacy against allosteric-resistant MEK mutants and FLT3-ITD leukemias. • Enables precise IV dosing in PK/Tox without DMSO artifacts. • Streamlines hematology workflows as a combined MEK/FLT3 suppressor. Supplied with analytical QC, fast global shipping.
E6201 (CAS 603987-35-5) is a fully synthetic, macrocyclic resorcylic acid lactone analog that functions as an ATP-competitive dual inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and Fms-like tyrosine kinase 3 (FLT3) [1]. Unlike conventional allosteric MEK inhibitors, E6201 binds directly to the ATP pocket, demonstrating an IC50 of 5.2 nM for MEK1 and exhibiting extended target occupancy on FLT3 [1]. Its low number of rotatable bonds and optimized hydrogen-bond donor profile confer distinct physicochemical advantages, notably high blood-brain barrier (BBB) permeability and compatibility with cyclodextrin-based aqueous formulations [2]. These baseline attributes make E6201 a specific material for procurement in specialized in vivo oncology workflows, particularly for central nervous system (CNS) metastases and drug-resistant leukemias where standard lipophilic or allosteric inhibitors fail[REFS-1, REFS-2].
Substituting E6201 with more widely available MEK inhibitors, such as trametinib or cobimetinib, fundamentally compromises experimental integrity in two critical domains: binding mechanism and pharmacokinetics[1]. Standard MEK inhibitors are allosteric and frequently encounter acquired resistance via mutations in the allosteric pocket, whereas E6201 is ATP-competitive and binds equally to both active and inactive MEK1 conformations [1]. Furthermore, generic substitutes like trametinib are Biopharmaceutics Classification System (BCS) Class II compounds with low aqueous solubility, requiring DMSO solvates or complex lipid suspensions, and are heavily restricted from the brain by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) efflux pumps[2]. Procurement of E6201 is therefore non-negotiable for workflows requiring ATP-competitive binding, aqueous intravenous formulation, or unhindered CNS penetration [1].
E6201 demonstrates exceptional CNS penetration due to its evasion of major efflux transporters. In vivo pharmacokinetic studies in wild-type mice reveal a brain-to-plasma AUC ratio (Kp) of 2.66 for E6201, confirming it is not a substrate for P-gp or Bcrp [1]. In stark contrast, standard allosteric MEK inhibitors like trametinib and cobimetinib are heavily effluxed, resulting in sub-therapeutic brain concentrations and Kp values significantly below 1.0[1].
| Evidence Dimension | Brain-to-plasma AUC ratio (Kp) |
| Target Compound Data | Kp = 2.66 (E6201) |
| Comparator Or Baseline | Kp < 1.0 (Trametinib/Cobimetinib) |
| Quantified Difference | >2.6-fold higher brain accumulation for E6201 compared to plasma baseline, versus active exclusion for comparators. |
| Conditions | In vivo wild-type murine model following 40 mg/kg intravenous dose. |
Buyers selecting compounds for in vivo brain metastasis or glioblastoma models must procure E6201 to ensure the drug reaches the target tissue without being actively pumped out by the BBB.
E6201 offers distinct processability advantages for aqueous-based dosing compared to standard MEK inhibitors. While trametinib is a BCS Class II drug requiring DMSO solvation or complex solid dispersions for oral delivery [1], E6201 can be formulated as a lyophilized powder with cyclodextrin (Captisol) to achieve a stable aqueous solution of 6.0 mg/mL at pH 4.5 [2]. This allows for direct intravenous (IV) infusion without the toxicity associated with high-DMSO vehicles.
| Evidence Dimension | Aqueous formulation compatibility |
| Target Compound Data | 6.0 mg/mL stable aqueous solution (via cyclodextrin inclusion) |
| Comparator Or Baseline | Requires DMSO solvate / low aqueous solubility (Trametinib) |
| Quantified Difference | Direct compatibility with aqueous IV vehicles for E6201 vs. reliance on organic solvents or oral solid dispersions for trametinib. |
| Conditions | Reconstitution of lyophilized powder in sterile water/saline for IV administration. |
Procurement of E6201 simplifies formulation workflows for laboratories requiring intravenous dosing or strictly aqueous assay conditions, avoiding solvent-induced artifacts.
E6201 differentiates itself structurally as an ATP-competitive MEK1 inhibitor (IC50 = 5.2 nM), whereas mainstream clinical MEK inhibitors (trametinib, cobimetinib) are allosteric [1]. Because E6201 targets the ATP-binding pocket rather than the adjacent allosteric site, it retains binding affinity for both the active and inactive conformations of MEK1, effectively bypassing acquired resistance mutations that alter the allosteric pocket [2].
| Evidence Dimension | Binding site and resistance bypass |
| Target Compound Data | ATP-competitive (binds active and inactive MEK1) |
| Comparator Or Baseline | Allosteric binding only (Trametinib / Cobimetinib) |
| Quantified Difference | Complete shift in binding domain, allowing efficacy in allosteric-mutant resistant models. |
| Conditions | In vitro kinase binding assays and resistant melanoma cell line profiling. |
Researchers studying MEK inhibitor resistance must procure E6201 to isolate ATP-competitive mechanisms from allosteric-driven resistance pathways.
E6201 exerts simultaneous blockade of FLT3 and MEK1, providing built-in synergy against resistant acute myeloid leukemia (AML). E6201 demonstrates an 11-fold longer target occupancy time for FLT3 compared to MEK, and effectively induces apoptosis in FLT3-ITD mutated cells that are resistant to single-agent FLT3 inhibitors like sorafenib or quizartinib [1]. This dual action abrogates the MEK/ERK compensatory survival signaling that typically limits standard FLT3 inhibitors.
| Evidence Dimension | Apoptotic efficacy in FLT3-inhibitor resistant cells |
| Target Compound Data | Profound apoptogenic effect via dual FLT3/MEK1 blockade |
| Comparator Or Baseline | Vulnerable to MEK/ERK compensatory resistance (Sorafenib / Quizartinib) |
| Quantified Difference | Overcomes resistance mediated by compensatory MAPK/ERK activation seen with single-target FLT3 inhibitors. |
| Conditions | In vitro Ba/F3-ITD+676/842 resistant cell lines and human FLT3-mutated AML murine models. |
Procuring E6201 allows researchers to achieve dual-pathway inhibition with a single well-characterized molecule, eliminating the pharmacokinetic complexities of formulating two separate drugs for resistant AML models.
Due to its high brain-to-plasma AUC ratio and evasion of P-gp/Bcrp efflux pumps, E6201 is a highly suitable MEK inhibitor for testing targeted therapies in orthotopic glioblastoma or melanoma brain metastasis models where standard allosteric inhibitors fail to achieve therapeutic concentrations [1].
Because it can be lyophilized with cyclodextrins to form a stable 6.0 mg/mL aqueous solution, E6201 is highly suited for pharmacokinetic and toxicological studies requiring precise IV dosing, avoiding the confounding effects of high-DMSO or lipid-heavy vehicles [2].
As an ATP-competitive inhibitor, E6201 is the necessary procurement choice for researchers investigating acquired resistance in BRAF/MEK-mutant cancers that have developed mutations in the MEK allosteric binding pocket [1].
E6201 is ideal for hematology workflows requiring simultaneous suppression of FLT3 and MEK/ERK signaling, providing a streamlined alternative to complex two-drug combination studies in FLT3-ITD resistant leukemia models[3].